Direct C–C Linker vs. –CH₂–NH– Linker: Impact on PDE10A Binding Mode and Potency – Structural SAR Analysis
The target compound features a direct C–C bond between the pyrimidine 4-position and thiazole 5-position, whereas the most potent published analog, compound 9s (6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-pyrimidin-4-amine), employs a flexible –CH₂–NH– linker with PDE10A Ki of 4.8 nM [1]. Published SAR explicitly demonstrates that linker length is a critical determinant: a single methylene spacer is optimal, and tertiary amino substitution at the 6-position is detrimental (9s vs. 9t) [1]. The direct C–C linkage eliminates the hydrogen-bond donor of the secondary amine and reduces conformational flexibility, which may alter the positioning of the thiazole ring relative to the Phe686/Tyr514 pocket [1]. Direct quantitative PDE10A inhibition data for the target compound have not been published in the primary literature accessible at the time of this analysis; this evidence item reflects class-level inference from the Merck fragment-to-lead optimization campaign [1].
| Evidence Dimension | Linker type and PDE10A Ki |
|---|---|
| Target Compound Data | Direct C–C bond (pyrimidine C4 to thiazole C5); PDE10A Ki: not publicly reported |
| Comparator Or Baseline | Compound 9s: –CH₂–NH– linker; PDE10A Ki = 4.8 nM (average of ≥2 measurements, 10-point dose–response) [1] |
| Quantified Difference | Potency difference cannot be quantified without direct assay data for the target compound; SAR trend predicts linker-dependent potency shifts |
| Conditions | PDE10A enzymatic inhibition assay (recombinant human PDE10A); Ki determined by 10-point dose–response curve [1] |
Why This Matters
For procurement decisions, the linker difference defines whether the compound serves as a direct tool for PDE10A engagement studies or as a comparator for understanding linker SAR—users cannot assume the target compound recapitulates the 4.8 nM potency of 9s.
- [1] Shipe WD, Sharik SS, Barrow JC, McGaughey GB, Theberge CR, Uslaner JM, Yan Y, Renger JJ, Smith SM, Coleman PJ, Cox CD. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. J Med Chem. 2015;58(19):7888-7894. PubMed ID: 26378882. View Source
